molecular formula C22H30N4O4 B2876318 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide CAS No. 877631-70-4

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2876318
CAS No.: 877631-70-4
M. Wt: 414.506
InChI Key: JQFGEHSHDBMIMX-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and an oxalamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with an appropriate alkylating agent.

    Coupling of intermediates: The furan-2-yl and phenylpiperazine intermediates are coupled using a suitable linker, such as an ethyl group.

    Formation of the oxalamide group: The final step involves the reaction of the coupled intermediate with oxalyl chloride and 3-methoxypropylamine under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Mechanism of Action

The mechanism of action of N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide would depend on its specific biological target. Generally, compounds with phenylpiperazine moieties can interact with neurotransmitter receptors, while the furan ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
  • N1-(2-(thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Uniqueness

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-29-15-6-10-23-21(27)22(28)24-17-19(20-9-5-16-30-20)26-13-11-25(12-14-26)18-7-3-2-4-8-18/h2-5,7-9,16,19H,6,10-15,17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFGEHSHDBMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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